PKCα (C2-4) Inhibitor Peptide
Beschreibung
The PKCα (C2-4) Inhibitor Peptide is a synthetic 9-amino acid peptide derived from the C2 domain of protein kinase C alpha (PKCα), specifically targeting residues 218–226 (sequence: SLNPEWNET) . This peptide selectively inhibits PKCα by competitively binding to receptor for activated C kinase (RACK), thereby preventing PKCα translocation to the plasma membrane and subsequent activation .
Eigenschaften
Molekularformel |
C47H74N14O17 |
|---|---|
Molekulargewicht |
1107.2 |
InChI |
InChI=1S/C47H74N14O16/c1-24(2)18-33(60-59-27(21-62)22-63)44(75)57-34(20-38(49)68)46(77)61-17-5-7-36(61)45(76)55-31(13-15-39(69)70)41(72)56-32(19-26-8-10-28(66)11-9-26)43(74)53-29(6-4-16-52-47(50)51)40(71)54-30(12-14-37(48)67)42(73)58-35(23-64)25(3)65 |
InChI-Schlüssel |
XYGZNIKBSICVGI-FZSOQVDMSA-N |
SMILES |
O=C[C@H](CO)NN[C@@H](CC(C)C)C(N[C@@H](CC(N)=O)C(N1CCC[C@H]1C(N[C@@H](CCC(O)=O)C(N[C@H](C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCC(N)=O)C(N[C@]([C@@H](C)O)([H])C=O)=O)=O)=O)CC2=CC=C(O)C=C2)=O)=O)=O)=O |
Synonyme |
Protein Kinase Cα (C2-4) Inhibitor Peptide |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
βC2-4 (SLNPEWNET)
- Target : All classical PKC isoforms (α, β, γ) .
- Mechanism : Blocks RACK binding, inhibiting translocation and activation.
- Applications : Cardiac myocyte studies (e.g., PMA-mediated PKCβ translocation) .
- Key Difference : Broader specificity compared to PKCα (C2-4), which is isoform-selective .
Variable (V) Region-Derived Peptides
δV1-1 (SFNSYELGSL)
εV1-2
- Target : PKCε .
- Mechanism : Inhibits εPKC translocation and function.
- Applications : Myocyte protection in ischemia models .
Non-Peptide Inhibitors
H89
- Target : Broad-spectrum (PKA, ROCK1, PKB) .
- Mechanism: ATP-competitive, non-specific inhibition.
- Limitations : High IC50 variability (ATP-dependent) and off-target effects .
Other Peptide Inhibitors
SAMβA (N-AENF)
PKCε Inhibitor Peptide
Pseudosubstrate Inhibitors
ZIP (PKCζ Pseudosubstrate)
- Target : Promiscuous (multiple PKC isoforms) .
- Mechanism : Mimics pseudosubstrate region, disrupting conventional PKC activity.
- Applications : Memory and synaptic plasticity studies.
Data Table: Comparative Overview of PKC Inhibitors
Research Findings and Clinical Implications
PKCα (C2-4) Inhibitor Peptide:
Q & A
Q. What is the molecular mechanism by which PKCα (C2-4) Inhibitor Peptide specifically inhibits PKCα activity?
The peptide (sequence: SLNPEYRQT) binds to the C2 domain of PKCα, targeting three exposed β-strands (C2-2, C2-4, and C2-5) that are critical for interaction with the Receptor for Activated C Kinase (RACK) . This binding disrupts PKCα translocation to membranes, preventing its activation and downstream signaling. Structural studies (e.g., x-ray crystallography and NMR) confirm that these β-strands are essential for RACK-binding, while non-conserved regions (e.g., C2-3) show no functional impact .
Q. How can researchers confirm the specificity of PKCα (C2-4) Inhibitor Peptide for PKCα over other PKC isoforms in cellular assays?
- Methodology : Use isoform-specific knockdown/knockout models (e.g., siRNA or CRISPR) to validate PKCα dependency.
- Controls : Include scrambled peptides or peptides derived from non-conserved regions (e.g., C2-3) to rule off-target effects .
- Cross-reactivity assays : Compare inhibition profiles of PKCα with other C2-containing isoforms (e.g., PKCβ or PKCγ) using translocation assays or kinase activity kits .
Q. What experimental parameters should be optimized when using PKCα (C2-4) Inhibitor Peptide in IKr channel modulation studies?
- Concentration titration : Test doses between 0.1–10 µM, as lower doses may fail to inhibit α1A-adrenergic receptor-mediated IKr suppression, while higher doses risk non-specific effects .
- Solubility : Prepare stock solutions in water or PBS (pH 7.0) with sonication to avoid aggregation, given the peptide’s hydrophilic nature (GRAVY: -1.69) .
- Timing : Pre-incubate cells with the peptide for 30–60 minutes before agonist exposure to ensure competitive inhibition .
Advanced Research Questions
Q. How can batch-to-batch variability of PKCα (C2-4) Inhibitor Peptide impact reproducibility in sensitive bioassays, and what quality control measures are recommended?
- Variability sources : Differences in peptide content (>10% deviation), trifluoroacetic acid (TFA) residues (<1% vs. >5%), or impurities (e.g., truncated sequences) can alter solubility and efficacy .
- Mitigation strategies :
- Request HPLC and mass spectrometry (MS) certificates for each batch.
- Specify TFA removal for cell-based assays to avoid cytotoxicity.
- Normalize peptide concentrations using quantitative amino acid analysis (AAA) .
Q. What methodologies are suitable for quantifying the inhibitory efficacy of PKCα (C2-4) Inhibitor Peptide in live-cell imaging or protein interaction assays?
- Live-cell imaging : Use confocal microscopy with fluorescently tagged PKCα (e.g., GFP-PKCα) to monitor translocation inhibition in real-time. Quantify cytosolic vs. membrane fluorescence ratios .
- Protein interaction assays : Perform co-immunoprecipitation (Co-IP) or GST pulldown experiments to measure disruption of PKCα-RACK binding. Include negative controls with non-functional peptides (e.g., C2-3-derived) .
- Kinase activity assays : Measure PKCα-mediated phosphorylation of substrates (e.g., MARCKS) using radiolabeled ATP or phospho-specific antibodies .
Q. How should researchers address contradictory data when PKCα (C2-4) Inhibitor Peptide exhibits off-target effects in complex signaling pathways?
- Mechanistic validation : Combine genetic approaches (e.g., PKCα KO models) with pharmacological inhibition to confirm phenotype specificity.
- Pathway profiling : Use phosphoproteomics or kinase activity arrays to identify unintended targets (e.g., PKCε or PKCθ) .
- Dose-response analysis : Establish a clear correlation between peptide concentration and observed effects; non-linear responses may indicate off-target interactions at higher doses .
Data Contradiction Analysis
Q. What steps should be taken if PKCα (C2-4) Inhibitor Peptide fails to inhibit PKCα in a new cellular model?
- Verify peptide stability : Check for protease degradation using SDS-PAGE or MS. Add protease inhibitors (e.g., PMSF) to assays .
- Assess cellular permeability : Use myristoylated or TAT-conjugated variants if the peptide cannot penetrate the cell membrane.
- Model-specific factors : Confirm endogenous PKCα expression via western blot and rule out compensatory upregulation of other PKC isoforms .
Methodological Best Practices
- Storage : Lyophilized peptides should be stored at -80°C; reconstituted aliquots at -20°C (avoid freeze-thaw cycles) .
- Negative controls : Always include scrambled peptides (e.g., SLNPEWNET) and inactive mutants (e.g., C2-3-derived peptides) to validate specificity .
- Statistical rigor : Replicate experiments in triplicate, and use ANOVA with post-hoc tests for multi-group comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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